molecular formula C14H21NO2 B14806309 (4-Tert-butoxy-2-cyclopropoxyphenyl)methanamine

(4-Tert-butoxy-2-cyclopropoxyphenyl)methanamine

Cat. No.: B14806309
M. Wt: 235.32 g/mol
InChI Key: OIDHNDZONRRXLR-UHFFFAOYSA-N
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Description

(4-Tert-butoxy-2-cyclopropoxyphenyl)methanamine is an organic compound with the molecular formula C11H17NO It is a derivative of phenylmethanamine, featuring tert-butoxy and cyclopropoxy substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Tert-butoxy-2-cyclopropoxyphenyl)methanamine typically involves the reaction of 4-tert-butoxyphenylmethanamine with cyclopropyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the cyclopropyl bromide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Tert-butoxy-2-cyclopropoxyphenyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while reduction may produce the corresponding amine or alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving amine-containing compounds.

    Medicine: It has potential as a precursor for the development of pharmaceutical agents.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Tert-butoxy-2-cyclopropoxyphenyl)methanamine is not well-documented. it is likely to interact with biological targets through its amine group, which can form hydrogen bonds and electrostatic interactions with proteins and other biomolecules. The tert-butoxy and cyclopropoxy groups may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4-tert-Butoxyphenyl)methanamine
  • (2-tert-Butoxyphenyl)methanamine
  • 2-(2-tert-Butylphenoxy)ethanamine
  • Bis(4-methoxyphenyl)methanamine

Uniqueness

(4-Tert-butoxy-2-cyclopropoxyphenyl)methanamine is unique due to the presence of both tert-butoxy and cyclopropoxy groups on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

[2-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]phenyl]methanamine

InChI

InChI=1S/C14H21NO2/c1-14(2,3)17-12-5-4-10(9-15)13(8-12)16-11-6-7-11/h4-5,8,11H,6-7,9,15H2,1-3H3

InChI Key

OIDHNDZONRRXLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=C1)CN)OC2CC2

Origin of Product

United States

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